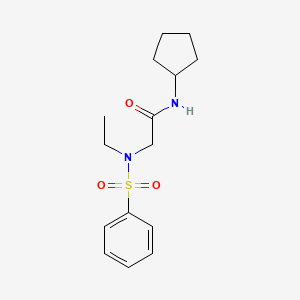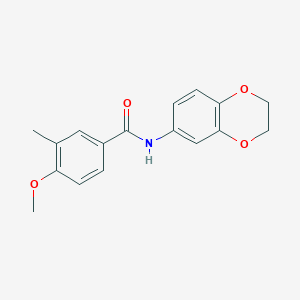![molecular formula C19H14BrFN2O3 B4706959 (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B4706959.png)
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Descripción general
Descripción
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-prop-2-enoxybenzaldehyde and 4-fluorophenylhydrazine.
Condensation Reaction: The aldehyde group of 5-bromo-2-prop-2-enoxybenzaldehyde reacts with 4-fluorophenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazolidine-3,5-dione ring structure.
Isomerization: The final step involves isomerization to obtain the (4Z)-configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Scale-up processes may also include continuous flow synthesis and automated reaction systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Nucleophiles like sodium azide (NaN3) and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromo and fluoro groups, as well as the prop-2-enoxy moiety, may influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
IUPAC Name |
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O3/c1-2-9-26-17-8-3-13(20)10-12(17)11-16-18(24)22-23(19(16)25)15-6-4-14(21)5-7-15/h2-8,10-11H,1,9H2,(H,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYEOHHBGGQHO-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide](/img/structure/B4706925.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B4706932.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)
![(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4706957.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)

![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
